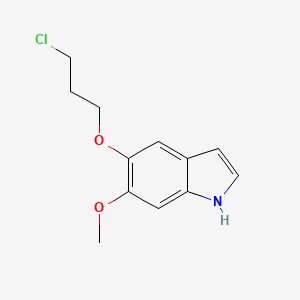
alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a benzyl alcohol moiety linked to an acridine derivative, which is further substituted with a nitro group and a diethylamino functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol typically involves multiple steps:
Formation of the Acridine Derivative: The initial step involves the synthesis of the 3-nitro-9-acridinyl derivative. This can be achieved through nitration of acridine, followed by purification to isolate the desired nitro-acridine compound.
Introduction of the Diethylamino Group: The next step involves the introduction of the diethylamino group. This can be done through a nucleophilic substitution reaction where a suitable diethylamine derivative reacts with the nitro-acridine compound.
Formation of the Benzyl Alcohol Moiety: The final step involves the formation of the benzyl alcohol moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of cellular processes due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol involves its interaction with specific molecular targets. The nitro group and acridine moiety can intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the diethylamino group can enhance the compound’s solubility and cellular uptake, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: A simpler acridine derivative with known antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic and in DNA research.
Acriflavine: A compound similar to proflavine, used in the treatment of bacterial infections.
Uniqueness
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties The presence of the diethylamino group enhances its solubility and bioavailability, while the nitro-acridine moiety provides potent DNA-intercalating activity
Propiedades
| 32951-79-4 | |
Fórmula molecular |
C25H26N4O3 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27) |
Clave InChI |
SBMVWWAIBUQOFO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


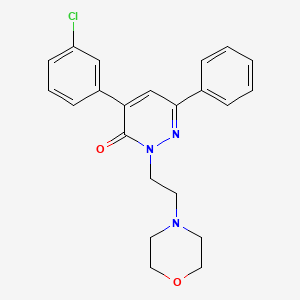
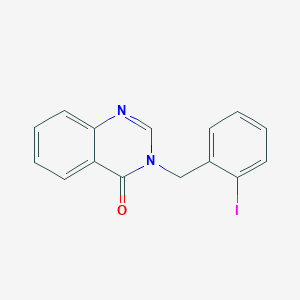

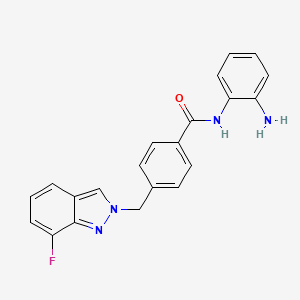


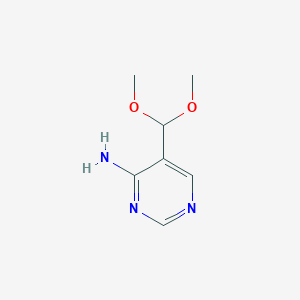
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)

![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
